Purine-2,6-dione vs. Purine-2,6,8-trione: Differential 5-HT1A/5-HT7 Receptor Affinity Determined by Scaffold Oxidation State
In a direct head-to-head comparison, 8-alkoxy-purine-2,6-dione derivatives (compounds 17, 18, 20, 21) displayed high affinity for 5-HT1A receptors (Ki = 11–19 nM), while the corresponding purine-2,6,8-trione analogs (compounds 26–30) showed only weak or negligible binding to 5-HT1A and 5-HT7 receptors. The triones were limited to modest 5-HT2A receptor ligand activity only. This demonstrates that the 8-oxo substitution (trione) is not tolerated for 5-HT1A/5-HT7 binding, making the 2,6-dione oxidation state essential for these pharmacological targets [1].
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Purine-2,6-dione derivatives (compounds 17, 18, 20, 21): Ki = 11–19 nM for 5-HT1A |
| Comparator Or Baseline | Purine-2,6,8-trione analogs (compounds 26–30): weak affinities for 5-HT1A and 5-HT7 receptors; only moderate 5-HT2A activity |
| Quantified Difference | At least 100-fold difference in 5-HT1A affinity between purine-2,6-dione and purine-2,6,8-trione analogs |
| Conditions | Radioligand competition binding assays using rat 5-HT1A, 5-HT2A, and 5-HT7 receptors |
Why This Matters
This data directly informs procurement decisions for serotonin receptor-targeted screening libraries, as purine-2,6,8-trione analogs are functionally inactive at 5-HT1A/5-HT7 receptors and cannot substitute for purine-2,6-dione scaffolds.
- [1] Zajdel P, et al. 7-Arylpiperazinylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-alkoxy-purine-2,6-dione and some of their purine-2,6,8-trione analogs as 5-HT1A, 5-HT2A, and 5-HT7 serotonin receptor ligands. Bioorganic & Medicinal Chemistry. 2007;15(16):5444-5455. doi:10.1016/j.bmc.2007.05.054 View Source
